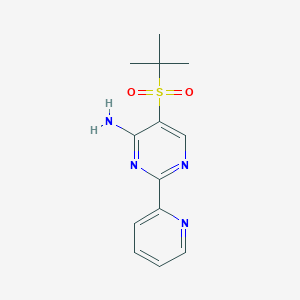

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine

Descripción general

Descripción

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable pyrimidine precursor under controlled conditions. The tert-butylsulfonyl group is introduced through sulfonylation reactions using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Pyridyl)pyrimidin-4-amine: Lacks the tert-butylsulfonyl group, which may affect its biological activity and chemical reactivity.

5-(Methylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine: Similar structure but with a methylsulfonyl group instead of tert-butylsulfonyl, leading to different steric and electronic properties.

Uniqueness

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is unique due to the presence of the tert-butylsulfonyl group, which can influence its solubility, stability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Actividad Biológica

5-(Tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine, with the chemical formula C13H16N4O2S and CAS number 175202-19-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 292.36 g/mol

- Molecular Structure : The compound features a pyrimidine core substituted with a tert-butyl sulfonyl group and a pyridyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including kinases and enzymes involved in cellular signaling pathways. These interactions can lead to inhibition of tumor growth and modulation of inflammatory responses.

Biological Activity

-

Antitumor Activity :

- Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

- Molecular docking studies have been conducted to predict the binding affinity of this compound to specific targets such as FAK (Focal Adhesion Kinase), which plays a crucial role in cancer cell proliferation and survival .

-

Inhibition of Kinases :

- Compounds within this class have been identified as inhibitors of several kinases, including those involved in the regulation of cell cycle and apoptosis. For example, research has demonstrated that related structures can inhibit PLK4 (Polo-like kinase 4), which is essential for proper cell division .

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against HCT116 colon cancer cells with IC50 values <100 nM. |

| Study B | Identified as a potent inhibitor of FGFR (Fibroblast Growth Factor Receptor) signaling pathways, crucial for tumor angiogenesis. |

| Study C | Showed promising results in animal models for reducing tumor size when administered at therapeutic doses. |

Propiedades

IUPAC Name |

5-tert-butylsulfonyl-2-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-13(2,3)20(18,19)10-8-16-12(17-11(10)14)9-6-4-5-7-15-9/h4-8H,1-3H3,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJQTXMEFXBCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381070 | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-19-4 | |

| Record name | 5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.